Silane, (2,6-dimethylphenoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2,6-dimethylphenoxy)trimethyl-, also known as DMTMS, is a colorless liquid that is used as a reagent in organic chemistry. It is commonly used as a silylation agent, which is a process that involves the replacement of a hydrogen atom with a silicon-containing group. DMTMS is a versatile reagent that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
Silane, (2,6-dimethylphenoxy)trimethyl- is a silylation agent that works by replacing a hydrogen atom with a silicon-containing group. This process is known as silylation and is commonly used in organic synthesis to protect functional groups or to modify the reactivity of a molecule.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Silane, (2,6-dimethylphenoxy)trimethyl-. However, it is known that Silane, (2,6-dimethylphenoxy)trimethyl- is a reactive reagent that can react with a variety of functional groups. Therefore, it is important to handle Silane, (2,6-dimethylphenoxy)trimethyl- with care and to use appropriate safety precautions when working with this reagent.
Advantages and Limitations for Lab Experiments
One advantage of using Silane, (2,6-dimethylphenoxy)trimethyl- as a silylation agent is that it is a versatile reagent that can be used in a variety of applications. It is also relatively easy to handle and has a long shelf life. However, one limitation of using Silane, (2,6-dimethylphenoxy)trimethyl- is that it can be expensive compared to other silylation agents.
Future Directions
There are a number of future directions for research on Silane, (2,6-dimethylphenoxy)trimethyl-. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for Silane, (2,6-dimethylphenoxy)trimethyl-, particularly in the field of pharmaceuticals. Additionally, there is a need for further research on the safety and handling of Silane, (2,6-dimethylphenoxy)trimethyl- in the laboratory.
Synthesis Methods
Silane, (2,6-dimethylphenoxy)trimethyl- can be synthesized through a number of different methods, including the reaction of 2,6-dimethylphenol with trimethylsilyl chloride in the presence of a base. Another common method involves the reaction of 2,6-dimethylphenol with trimethylsilyl trifluoromethanesulfonate in the presence of a base. Both of these methods result in the formation of Silane, (2,6-dimethylphenoxy)trimethyl- with high yields.
Scientific Research Applications
Silane, (2,6-dimethylphenoxy)trimethyl- has been extensively studied for its use as a silylation agent in organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Silane, (2,6-dimethylphenoxy)trimethyl- has also been used in the preparation of silyl ethers, which are commonly used as protecting groups in organic synthesis.
properties
CAS RN |
16286-54-7 |
---|---|
Product Name |
Silane, (2,6-dimethylphenoxy)trimethyl- |
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
(2,6-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h6-8H,1-5H3 |
InChI Key |
MNBNTAKLVREHDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.